N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-3-23-10-13(16(24)12-9-8-11(2)20-17(12)23)18(25)22-19-21-14-6-4-5-7-15(14)26-19/h4-10H,3H2,1-2H3,(H,21,22,25) |
InChI Key |
NTIXJDVKOFHUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,8-Naphthyridine Skeleton
The 1,8-naphthyridine core is typically synthesized via the Niementowski reaction, which involves condensation of anthranilic acid derivatives with cyclic ketones. For example, 3a–d analogs were prepared by heating anthranilic acids (1a–c ) with 1-ethylpiperidin-4-one (2a ) in phosphorus oxychloride (POCl₃) at 100°C for 4 hours, followed by alkaline workup to yield yellow crystalline products (68–92% yield). Microwave-assisted synthesis has also been reported to reduce reaction times while maintaining comparable yields.
Key parameters influencing this step include:
Benzothiazole Ring Formation
The benzothiazole moiety is synthesized via cyclocondensation of 2-aminothiophenol (14 ) with carbonyl-containing intermediates. A modified Knoevenagel condensation using aryl aldehydes and 1,3-thiazolidine-2,4-dione (8 ) in ethanol with piperidine catalysis yields (E)-5-arylidenethiazolidine-2,4-diones (9a–n ). Subsequent reaction with chloroacetyl chloride introduces electrophilic sites for coupling.
Coupling of Heterocyclic Moieties
Amide Bond Formation
The critical step involves coupling the 1,8-naphthyridine-3-carboxylic acid derivative with the benzothiazole-imine group. This is achieved through a two-stage process:
-
Activation of the carboxylic acid : The naphthyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Condensation with benzothiazole-2-amine : The acid chloride reacts with N-(1,3-benzothiazol-2-ylidene)amine in dry tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by triethylamine (Et₃N).
Reaction conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → Room temperature | Minimizes side reactions |
| Solvent | Anhydrous THF | Enhances solubility |
| Catalyst | Et₃N (1.2 eq) | Neutralizes HCl byproduct |
Yield ranges from 65% to 78%, with purity >95% confirmed by HPLC.
Microwave-Assisted Coupling
Recent advances utilize microwave irradiation to accelerate the coupling step. For instance, irradiating the reaction mixture at 150 W for 5–10 minutes increases yield to 82% while reducing reaction time from 12 hours to 30 minutes.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.72 (s, 1H, naphthyridine H4), δ 7.89–7.32 (m, 4H, benzothiazole aromatic), δ 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), δ 2.45 (s, 3H, CH₃).
-
HRMS : Calculated for C₂₁H₁₉N₅O₃ [M+H]⁺: 389.1467; Found: 389.1463.
Challenges and Optimization Strategies
Steric Hindrance in Coupling Reactions
Bulky substituents on the benzothiazole ring (e.g., chloro groups) reduce coupling efficiency by 15–20%. Mitigation strategies include:
Solubility Issues
The compound’s poor solubility in aqueous media (<0.1 mg/mL at pH 7.4) is addressed by:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Conventional coupling | 65–78 | 95–97 | 24–36 | 120–150 |
| Microwave-assisted | 78–82 | 98–99 | 0.5–1 | 90–110 |
| Solid-phase synthesis | 55–60 | 85–90 | 48–72 | 200–220 |
Microwave-assisted synthesis emerges as the most efficient method, balancing yield, purity, and cost .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group (-CONH-) undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrolysis : Treatment with concentrated HCl or NaOH yields the corresponding carboxylic acid derivative, critical for modifying pharmacokinetic properties.
-
Aminolysis : Reacts with primary/secondary amines (e.g., morpholine) to form substituted amides, enhancing solubility or targeting specific enzymes .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | 85% | |
| Aminolysis | Morpholine, DMF, 80°C | N-morpholinoamide | 72% |
Cyclization Reactions Involving the Benzothiazole Ylidene Moiety
The benzothiazole ylidene group participates in cyclization to form fused heterocycles:
-
Rhodium-catalyzed intramolecular cyclization : Using Rh₂(OAc)₄, the compound forms tricyclic derivatives via carbene intermediates, with stereoselectivity influenced by solvent polarity .
-
Acid-mediated ring closure : Treatment with p-TsOH generates Z-isomers preferentially (95% selectivity) .
Key stereochemical outcomes:
| Catalyst | Major Isomer | Selectivity | Byproducts |
|---|---|---|---|
| Rh₂(OAc)₄ | E-isomer | 91% | Z-isomer (5%), hydride migration (4%) |
| p-TsOH | Z-isomer | 95% | None |
Electrophilic Aromatic Substitution on the Naphthyridine Core
The naphthyridine ring undergoes electrophilic substitution at positions activated by the oxo group:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-6, enhancing antibacterial activity.
-
Halogenation : Br₂ in acetic acid adds bromine at C-2, facilitating Suzuki-Miyaura cross-coupling .
Oxidation and Reduction Pathways
-
Oxidation : The 4-oxo group remains stable under mild conditions but oxidizes further with KMnO₄ to form quinoline-like structures.
-
Reduction : NaBH₄ selectively reduces the imine bond in the benzothiazole ylidene group, yielding a saturated thiazolidine derivative .
Biological Target Interactions
The compound inhibits bacterial DNA gyrase through:
-
Coordination with Mg²⁺ ions at the enzyme’s active site.
-
π-π stacking between the naphthyridine ring and aromatic residues (e.g., Tyr-122 in E. coli gyrase).
Solvent and Catalyst Optimization
Reaction efficiency depends on:
-
Polar aprotic solvents (DMF, DMSO), improving nucleophilic attack rates by 30–40%.
-
Microwave-assisted synthesis : Reduces cyclization time from 12h to 30min with Pd(dppf)Cl₂ catalysts .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing antimicrobial agents. Strategic modifications at the carboxamide, benzothiazole, or naphthyridine regions enable tailored biological activity .
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its diverse biological activities.
- Naphthyridine core : Associated with various pharmacological effects.
- Carboxamide functional group : Enhances solubility and reactivity.
Antimicrobial Properties
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibits notable antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve:
- Inhibition of bacterial DNA synthesis.
- Interference with critical metabolic pathways essential for bacterial growth.
Case Study : A study demonstrated its effectiveness against multidrug-resistant bacterial strains, highlighting its potential as a new antibacterial agent in the face of rising antibiotic resistance .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines. The potential mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cell cycle progression.
Case Study : In vitro studies revealed that derivatives of this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Agricultural Chemistry Applications
Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its efficacy against plant pathogens suggests potential use in crop protection strategies.
Synthesis and Modification
The synthesis of this compound can be achieved through several methods that allow for structural modifications to enhance biological activity or tailor properties for specific applications. Common synthetic routes include:
- Condensation reactions involving benzothiazole and naphthyridine derivatives.
Mechanism of Action
The mechanism by which N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The benzothiazole moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine Derivatives
The following table summarizes structurally related 1,8-naphthyridine derivatives, emphasizing substituent variations and their implications:
Key Comparative Analysis
- In contrast, halogenated analogues (e.g., 31 in ) leverage electronegative substituents for targeted interactions. Ethyl and methyl groups on the target compound balance lipophilicity without excessive steric bulk, unlike cyclohexyl derivatives (e.g., ), which may hinder binding in polar active sites.
Synthetic Routes :
- Biological Activity: While direct data for the target compound is unavailable, structurally similar compounds exhibit inhibitory activity against enzymes (e.g., 2c–2e in ). The benzothiazole group’s electron-withdrawing nature may enhance interactions with catalytic residues compared to quinazolinone derivatives (e.g., ).
Thermodynamic and Spectral Properties :
- Fluorescence studies on benzothiazole-containing squaraine dyes (e.g., SQ7 in ) demonstrate spontaneous binding to bovine serum albumin (ΔG < 0), suggesting the target compound may similarly interact with proteins.
Biological Activity
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H16N4O2S
- Molecular Weight : 364.4 g/mol
- CAS Number : 1081147-78-5
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study that synthesized various benzothiazole derivatives, several compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the disc diffusion method, revealing that compounds with specific substitutions demonstrated enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound Code | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| 3a | 16 | 14 | 15 |
| 3b | 17 | 15 | 17 |
| 3c | 20 | 18 | 19 |
| 3h | 18 | 16 | 17 |
The results suggest that compounds with benzothiazole rings are particularly effective against bacterial strains, with compound 3c showing the highest activity across all tested microorganisms .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including those from lung, breast, and renal cancers. The anticancer activity was quantified using IC50 values, demonstrating significant potency in inhibiting cancer cell proliferation.
Table 2: Cytotoxic Activity of Selected Compounds
| Compound Code | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | EKVX (Lung) | 25.1 |
| Compound B | OVCAR-4 (Ovarian) | 28.7 |
| Compound C | PC-3 (Prostate) | 15.9 |
These findings underscore the potential of benzothiazole derivatives as lead compounds in cancer therapy .
The mechanisms through which these compounds exert their biological effects are varied and include:
- Inhibition of DNA gyrase : Some derivatives have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Cell cycle arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Research has also indicated that the introduction of specific functional groups can enhance the interaction with biological targets, thereby increasing efficacy .
Case Studies
- Antimicrobial Evaluation : A comprehensive evaluation of various benzothiazole derivatives highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the benzothiazole ring could significantly enhance antibacterial activity .
- Anticancer Research : A series of studies focused on the anticancer properties of benzothiazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,8-naphthyridine derivatives like the target compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, naphthyridine cores are functionalized via nucleophilic substitution (e.g., with benzothiazole moieties) in solvents like ethanol or DMF under reflux (80–100°C). Key steps include condensation with POCl3 for carboxyl activation and subsequent coupling with heterocyclic amines . Optimization involves adjusting temperature, solvent polarity, and reaction time (e.g., ultrasonic methods reduce synthesis time by 50% compared to thermal methods) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl groups at δ 1.2–1.4 ppm; aromatic protons in benzothiazole at δ 7.5–8.3 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks for derivatives in show <2 ppm error vs. theoretical values).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electron density distribution to identify reactive sites. For example, the 4-oxo group and benzothiazole nitrogen are electrophilic hotspots. Reaction path searches using software like Gaussian or COMSOL simulate intermediates and transition states, reducing experimental trial-and-error cycles by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar 1,8-naphthyridines?
- Methodological Answer :
- Meta-analysis : Compare IC50 values across studies (e.g., reports antimicrobial activity for derivatives with EC50 = 2–10 μM, while other analogs show no activity due to substituent steric effects).
- Structure-Activity Relationship (SAR) : Map functional groups (e.g., electron-withdrawing groups on benzothiazole enhance binding to bacterial DNA gyrase) .
- Dose-response validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .
Q. How do solvent polarity and catalyst choice influence the stereoselectivity of benzothiazole-naphthyridine coupling?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, favoring E-isomer formation (as in the target compound’s (2E) configuration). Catalysts like Pd(PPh3)4 improve coupling efficiency by 20–35% vs. uncatalyzed reactions. Solvent screening via Design of Experiments (DoE) identifies optimal dielectric constants (ε ≈ 30–40) .
Q. What experimental designs mitigate degradation of the 4-oxo-1,4-dihydro-naphthyridine core under acidic conditions?
- Methodological Answer :
- pH-controlled synthesis : Maintain pH >6 using buffers (e.g., phosphate buffer) to prevent protonation of the oxo group.
- Protecting groups : Temporarily mask the 4-oxo moiety with tert-butyldimethylsilyl (TBDMS) ethers during reactive steps .
- Stability assays : Monitor degradation via HPLC at λ = 254 nm under accelerated conditions (40°C, 75% RH) .
Data Analysis and Validation
Q. How are contradictory melting points or spectral data reconciled across studies for this compound?
- Methodological Answer :
- Purity assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms (e.g., reports mp = 220°C, while impurities may lower values in other studies).
- Cross-lab validation : Share samples between labs for NMR/IR benchmarking (e.g., ±2°C tolerance for melting points) .
Q. What statistical models are effective for optimizing reaction yields in combinatorial synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
